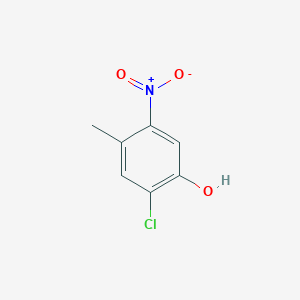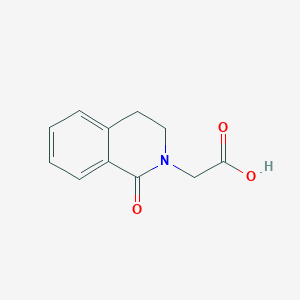
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo-
Vue d'ensemble
Description
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a fused ring system with both aromatic and non-aromatic components. It is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 4-quinolone-3-carboxamides, have been explored for their therapeutic potential . These compounds have been reported to have vast therapeutic potential, including anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
Mode of Action
Similar compounds, such as 4-quinolones, have been reported to have mechanisms of action such as quorum sensing signaling molecules controlling the population density of pseudomonas spp .
Biochemical Pathways
It is known that similar compounds, such as 4-quinolones, have been obtained from biological sources and reported for their antibacterial, antiplasmodial, and cytotoxic potentials .
Result of Action
Similar compounds, such as 4-quinolones, have been reported to have various therapeutic potentials, including anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via cannabinoid receptor 2 ligand) .
Analyse Biochimique
Biochemical Properties
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the stabilization of the enzyme-substrate complex .
Cellular Effects
The effects of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Additionally, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing cellular resistance to oxidative stress .
Molecular Mechanism
At the molecular level, 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For instance, it can inhibit the activity of pro-apoptotic enzymes, thereby promoting cell survival. Additionally, it can activate transcription factors like Nrf2, leading to the expression of genes involved in detoxification and antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways and improved cellular resilience to stress .
Dosage Effects in Animal Models
The effects of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- vary with different dosages in animal models. At low doses, it has been observed to enhance cellular antioxidant capacity without causing any adverse effects. At high doses, it can induce toxicity, leading to oxidative damage and cell death. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its effects on cellular metabolism and energy production .
Subcellular Localization
The subcellular localization of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Additionally, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of an aromatic aldehyde with an amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as acids or bases, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under varying conditions of temperature and solvent.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A parent compound with a simpler structure.
Quinoline: Similar in structure but with different biological activities.
Dihydroisoquinoline: A reduced form with distinct chemical properties.
Uniqueness
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- is unique due to its specific substitution pattern and the presence of both aromatic and non-aromatic rings
Propriétés
IUPAC Name |
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(14)7-12-6-5-8-3-1-2-4-9(8)11(12)15/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSUYYYSEWWBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241166 | |
| Record name | 3,4-Dihydro-1-oxo-2(1H)-isoquinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101301-18-2 | |
| Record name | 3,4-Dihydro-1-oxo-2(1H)-isoquinolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101301-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-1-oxo-2(1H)-isoquinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



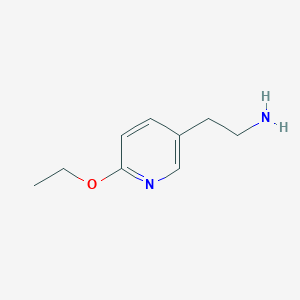



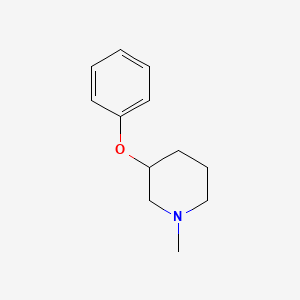
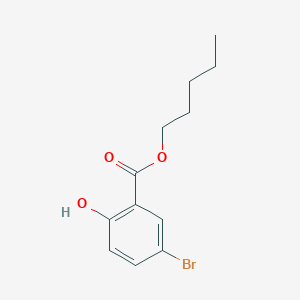
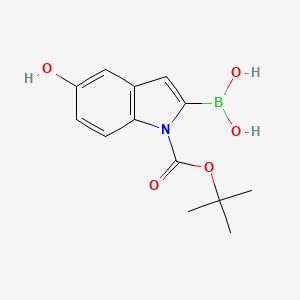
![Phosphonic acid, [2-(1H-tetrazol-5-yl)ethyl]-](/img/structure/B3183543.png)


